molecular formula C15H18N6O2S B12164344 N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B12164344
M. Wt: 346.4 g/mol
InChI Key: QRDYXCDWUMNFNB-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the piperazine and pyridine rings through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process analytical technology (PAT) can help in monitoring the reaction progress and ensuring quality control.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide
  • 2-oxo-2-(1,3-thiazol-2-ylamino)ethyl 1-piperidinecarbodithioate

Uniqueness

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its combination of the thiazole, pyridine, and piperazine rings, which confer specific chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18N6O2S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C15H18N6O2S/c22-13(19-14-17-5-10-24-14)11-18-15(23)21-8-6-20(7-9-21)12-3-1-2-4-16-12/h1-5,10H,6-9,11H2,(H,18,23)(H,17,19,22)

InChI Key

QRDYXCDWUMNFNB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=NC=CS3

Origin of Product

United States

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